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Barbituric acid, sodium salt

Cat. No.: B10832312
CAS No.: 24012-01-9
M. Wt: 150.07 g/mol
InChI Key: MHQHHBYRYFICDV-UHFFFAOYSA-M
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Description

Historical Context of Barbituric Acid Discovery and Chemical Evolution

The journey of barbituric acid from a laboratory novelty to a cornerstone of synthetic chemistry is marked by key discoveries and methodological refinements.

Barbituric acid was first synthesized and named in 1864 by the distinguished German chemist Adolf von Baeyer. wikipedia.orgic.ac.uktifr.res.in One of his initial preparations involved the reduction of a compound he called "Alloxanbromid," now known as 5,5-dibromobarbituric acid, using hydrocyanic acid. wikipedia.org Another early method he developed involved the reduction of dibromobarbituric acid with a combination of sodium amalgam and hydrogen iodide. wikipedia.org A more widely cited synthesis, also attributed to von Baeyer, is the condensation reaction between urea (B33335), a compound found in animal waste, and malonic acid, which can be derived from apples. ic.ac.ukmdpi.comnih.gov

The naming of the compound has several anecdotal origins, with the most prominent story suggesting von Baeyer celebrated his discovery on the feast day of Saint Barbara, the patron saint of artillery officers, leading to a name that amalgamates "Barbara" and "urea". ic.ac.ukwikipedia.orggeneral-anaesthesia.com Although the initial discovery did not yield a substance of immediate medical value, it laid the groundwork for future exploration by establishing the core molecular structure. wikipedia.orgbris.ac.uk

Following von Baeyer's initial work, other chemists refined and improved the synthesis of the barbituric acid core. In 1879, French chemist Édouard Grimaux developed an important alternative synthesis using malonic acid, urea, and phosphorus oxychloride. wikipedia.orgnih.gov This perfected process facilitated the wider development of barbituric acid derivatives. nih.gov

A significant evolution in the condensation method was the substitution of malonic acid with its ester derivative, diethyl malonate. wikipedia.orgirapa.org This change proved advantageous as using the ester form circumvents the chemical complications associated with the acidity of malonic acid's carboxylic acid groups and its less reactive carboxylate form. wikipedia.org This condensation of diethyl malonate with urea became a classic and widely adopted method for producing the barbituric acid scaffold. irapa.org More recently, the Knoevenagel condensation reaction, which involves the nucleophilic addition of an active methylene (B1212753) compound like barbituric acid to a carbonyl group, has become a vital tool for synthesizing a vast range of derivatives. tifr.res.inmdpi.comacs.org

Table 1: Key Milestones in the Synthesis of the Barbituric Acid Scaffold

YearChemist(s)Synthetic MethodSignificance
1864Adolf von BaeyerReduction of 5,5-dibromobarbituric acid or condensation of urea and malonic acid. wikipedia.orgic.ac.ukFirst reported synthesis of the parent compound.
1879Édouard GrimauxCondensation of malonic acid, urea, and phosphorus oxychloride. wikipedia.orgnih.govRefined the synthetic process, improving accessibility to derivatives.
Modern EraVariousCondensation of diethyl malonate with urea. wikipedia.orgirapa.orgA standard laboratory method that avoids complications of free acid reactivity.
ContemporaryVariousKnoevenagel Condensation with various aldehydes and ketones. mdpi.comacs.orgrltsc.edu.inA powerful and versatile method for creating C-5 substituted derivatives.

Significance of Barbituric Acid, Sodium Salt as a Chemical Entity and Precursor

The utility of barbituric acid and its sodium salt in synthesis is rooted in their unique chemical structure: a pyrimidine (B1678525) ring with an acidic α-carbon possessing a reactive hydrogen atom. wikipedia.orgvulcanchem.com The formation of the sodium salt creates the barbiturate (B1230296) anion, a potent nucleophile that is central to its role as a precursor in organic synthesis. vulcanchem.comsmolecule.com

Barbituric acid is itself a pyrimidine-based heterocycle and serves as an exceptionally versatile building block for constructing more complex heterocyclic systems. wikipedia.orgmdpi.com Its ability to participate in multicomponent reactions (MCRs) has been widely exploited to generate diverse molecular scaffolds. mdpi.commdpi.comorgchemres.org

Through reactions like the Knoevenagel condensation and subsequent cyclizations, barbituric acid and its derivatives are used to synthesize fused heterocyclic compounds such as pyrano[2,3-d]pyrimidines. mdpi.comorgchemres.org It is also a key reactant in the formation of spiro compounds, where a single atom is part of two distinct rings, including spiro-oxindoles and spiro-fused pyrans. mdpi.commdpi.com The reactivity of the barbiturate core allows for its integration into a wide variety of ring systems, making it a foundational component in the library of heterocyclic chemistry. mdpi.com

The role of barbituric acid and its sodium salt extends beyond specialized heterocyclic synthesis to broader applications in constructing complex molecules. One of its notable uses is as a chemical building block in the laboratory synthesis of riboflavin (B1680620) (vitamin B₂). wikipedia.org This application highlights its industrial relevance as a key intermediate.

The barbiturate anion, readily formed from the sodium salt, is a powerful tool for carbon-carbon bond formation. acs.orgrltsc.edu.in It readily reacts with electrophiles, particularly in Knoevenagel and Michael-type addition reactions, allowing for the controlled assembly of intricate molecular architectures. mdpi.commdpi.com This reactivity is fundamental to its use in MCRs, where multiple simple starting materials are combined in a single step to produce complex products, a strategy prized for its efficiency and atom economy. orgchemres.org The structural rigidity and reactive sites of the barbituric acid scaffold make it an indispensable precursor for developing new molecular entities in various fields of chemical research. uno.edu

Table 2: Applications of this compound in Molecular Synthesis

Reaction TypeKey ReactantsResulting Product ClassSignificance
Knoevenagel CondensationBarbituric acid/salt, AldehydesArylidene barbituric acids, Pyrano[2,3-d]pyrimidines orgchemres.orginorgchemres.orgCreates C=C double bonds, a gateway to diverse functionalized molecules.
Michael AdditionBarbituric acid/salt, α,β-Unsaturated KetonesChromeno-based derivatives, Spiro compounds mdpi.comresearchgate.netFacilitates ring formation and the construction of complex 3D structures.
Multicomponent ReactionsBarbituric acid/salt, Aldehyde, Malononitrile (B47326)Fused pyrimidine systems mdpi.commdpi.comorgchemres.orgEnables efficient, one-pot synthesis of complex heterocyclic libraries.
Industrial SynthesisBarbituric acidRiboflavin (Vitamin B₂) wikipedia.orgServes as a key intermediate in the production of a vital nutrient.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N2NaO3 B10832312 Barbituric acid, sodium salt CAS No. 24012-01-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;pyrimidin-3-ide-2,4,6-trione
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InChI

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MHQHHBYRYFICDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)[N-]C1=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

67-52-7 (Parent)
Record name Sodium barbiturate
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DSSTOX Substance ID

DTXSID80890587
Record name Sodium barbiturate
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Molecular Weight

150.07 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Sodium barbiturate
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CAS No.

4390-16-3, 24012-01-9
Record name Sodium barbiturate
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Record name Barbituric acid, sodium salt
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, sodium salt (1:1)
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Record name Barbituric acid, sodium salt
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Advanced Synthetic Methodologies for Barbituric Acid, Sodium Salt and Its Derivatives

Classical and Optimized Preparation Routes for Barbituric Acid

The foundational methods for synthesizing the barbituric acid ring system have been known for over a century, but continue to be refined for improved efficiency, yield, and environmental compatibility.

Condensation Reactions Utilizing Urea (B33335) and Malonic Acid Derivatives

The most traditional and widely employed method for preparing barbituric acid and its C-5 substituted derivatives involves the condensation reaction between urea or its derivatives and a malonic acid derivative, typically a dialkyl malonate such as diethyl malonate. mdpi.comirapa.orglibretexts.orglibretexts.org This reaction, a twofold nucleophilic acyl substitution, forms the characteristic six-membered pyrimidine-2,4,6(1H,3H,5H)-trione ring. libretexts.orglibretexts.org The initial synthesis was reported by Adolf von Baeyer in 1864, who reacted urea with malonic acid. irapa.orgresearchgate.net

The standard laboratory procedure often utilizes diethyl malonate and urea in the presence of a strong base like sodium ethoxide. cdnsciencepub.comorgsyn.org The reaction is typically carried out by refluxing the reactants in an absolute alcohol solution. orgsyn.org A white solid salt rapidly separates, which is then dissolved in hot water and acidified to precipitate the final barbituric acid product. orgsyn.org This method is highly versatile and can be used to prepare a wide range of C-5 substituted barbiturates by starting with appropriately substituted malonic esters. libretexts.orgcdnsciencepub.com Yields for this process are generally good, often reported in the range of 72-78%. orgsyn.org

Reactant 1Reactant 2Key ReagentTypical ConditionsProduct
UreaDiethyl MalonateSodium EthoxideReflux in absolute ethanolBarbituric Acid
Substituted UreaSubstituted Malonic EsterSodium EthoxideReflux in absolute ethanolSubstituted Barbituric Acid

Refinements in Base-Catalyzed Cyclocondensation Processes

Modern refinements to the classical base-catalyzed cyclocondensation aim to improve reaction conditions, shorten synthesis times, and increase yields. While sodium ethoxide remains a common and effective base, optimization studies have explored other bases and energy sources. cdnsciencepub.comresearchgate.net For instance, bases such as sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na2CO3) have been utilized in the cyclocondensation reaction between 1,3-diketones and urea or guanidine to form pyrimidine (B1678525) derivatives. researchgate.net

A significant advancement has been the application of ultrasonic irradiation to this synthesis. researchgate.net In conventional syntheses, reactions often require heating at around 100°C for 5 to 8 hours. researchgate.net With ultrasonic assistance, the necessary temperature can be reduced to a range of 60-70°C, and the reaction time can be dramatically shortened to as little as 30 minutes. researchgate.net These refinements not only enhance efficiency but also align with the principles of green chemistry by reducing energy consumption.

Functionalization and Derivatization Strategies of the Barbituric Acid Scaffold

The pharmacological and chemical properties of barbiturates are heavily dependent on the substituents attached to the barbituric acid core, particularly at the C-5 carbon and the N-1 and N-3 nitrogen atoms. mdpi.com Consequently, extensive research has focused on developing diverse strategies for the functionalization of the parent scaffold.

Alkylation and Arylation Reactions at C-5 Position

The C-5 position of the barbituric acid ring is readily functionalized due to the acidity of its methylene (B1212753) protons. The resulting enolate is a potent nucleophile that can react with a variety of electrophiles. mdpi.com

Alkylation: C-alkylation is a primary method for creating therapeutically important barbiturates. researchgate.net The classical approach involves the alkylation of diethyl malonate with alkyl halides, followed by condensation with urea. libretexts.orglibretexts.org Direct alkylation of the barbituric acid scaffold is also possible. One efficient and clean method is the Michael addition of barbituric acid to α,β-unsaturated esters. researchgate.net This reaction can be catalyzed by potassium carbonate (K2CO3) in a nano-mordenite medium under solvent-free conditions, producing C-alkylated barbituric acids in good to excellent yields. researchgate.net Other methods include palladium-catalyzed allylic alkylation and ruthenium-catalyzed alkylation using alcohols via a "borrowing hydrogen" process. mdpi.comresearchgate.net

Arylation: The introduction of aryl groups at the C-5 position has also been explored. A direct method involves the rhodium(II)-catalyzed reaction of 5-diazobarbituric acids with arenes. nih.gov This process allows for the straightforward synthesis of 5-aryl barbituric acids and is notable for its tolerance of free N-H groups on the barbituric acid ring, avoiding complications from N-H insertion side reactions. nih.gov Another approach is the Knoevenagel condensation of barbituric acid with aromatic aldehydes, which yields 5-arylidene barbituric acid derivatives. mdpi.comirapa.org

Reaction TypeElectrophile/SubstrateCatalyst/ReagentKey Features
Michael Additionα,β-Unsaturated EstersK2CO3 / nano-mordeniteSolvent-free, high yield C-alkylation. researchgate.net
Allylic AlkylationAllyl SubstratesPalladium complexesCatalytic, enantioselective potential. mdpi.com
Direct ArylationArenesRhodium(II) complexesUses 5-diazobarbituric acid, tolerates N-H bonds. nih.gov
Knoevenagel CondensationAromatic AldehydesCo3O4 nanostructureForms 5-arylidene derivatives. mdpi.com

N-Substitution Methodologies for Modified Barbiturate (B1230296) Structures

Modification at the nitrogen atoms of the barbituric acid ring provides another avenue for creating structural diversity. N-substituted barbiturates can be synthesized through two primary routes. nih.gov The first involves using an N-alkylated or N,N'-dialkylated urea in the initial condensation reaction with a malonic ester derivative. cdnsciencepub.comnih.gov This approach directly incorporates the desired substituents into the heterocyclic ring during its formation.

The second strategy is the direct, base-catalyzed N-alkylation of a pre-formed barbituric acid. nih.gov This method allows for the stepwise introduction of substituents onto the nitrogen atoms. These methodologies have been used to synthesize series of N1-monoalkylated and N1,N3-dialkylated phenobarbitones for structure-activity relationship studies. nih.gov

Multi-Component Reactions (MCRs) for Novel Barbiturate Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for rapidly generating complex and diverse barbiturate derivatives. mdpi.com These one-pot reactions are highly atom-economical and efficient, often leading to the formation of fused heterocyclic systems. mdpi.comnih.gov

Various MCRs involving barbituric acid have been developed:

Three-Component Reactions: A common strategy involves reacting an aldehyde, barbituric acid, and another active methylene compound like malononitrile (B47326). mdpi.com This can lead to the formation of pyrano[2,3-d]pyrimidine derivatives through a tandem Knoevenagel-Michael-cyclocondensation sequence. pcbiochemres.com Other three-component reactions can produce spiro-oxindoles and pyrazolylbarbiturates. mdpi.comtandfonline.comsemanticscholar.org

Four-Component Reactions: By introducing an additional component, such as hydrazine (B178648) or ammonium acetate, even more complex structures can be built. For example, reacting an aromatic aldehyde, barbituric acid, ammonium acetate, and phenyl-hydrazine can yield fused pyrimidine derivatives. mdpi.com

Five-Component Reactions: Highly complex fused pyrimidine derivatives have been synthesized in excellent yields via five-component reactions, showcasing the power of MCRs in combinatorial chemistry. mdpi.com

These MCRs are often facilitated by various catalysts, including nanocatalysts, organocatalysts like L-proline, or environmentally benign catalysts such as trisodium citrate, sometimes assisted by ultrasonic irradiation. mdpi.com

Number of ComponentsExample ReactantsResulting Derivative
ThreeAldehyde, Barbituric Acid, MalononitrilePyrano[2,3-d]pyrimidine mdpi.compcbiochemres.com
ThreeIsatin (B1672199), Aryl Amine, Barbituric AcidSpiro-pyrimidine mdpi.com
FourD-glucosamine, Benzaldehyde, Barbituric Acid, MalononitrilePyrido-pyrimidine mdpi.com
FiveAromatic aldehyde, Barbituric Acid, Ammonium acetate, Phenyl-hydrazineFused Pyrimidine mdpi.com

Knoevenagel Condensation and Michael Addition Reactions for Extended Architectures

The Knoevenagel condensation is a cornerstone reaction in the synthesis of derivatives of barbituric acid, often serving as a gateway to more complex molecular structures. This reaction typically involves the condensation of an aldehyde or ketone with the active methylene group of barbituric acid (at the C-5 position). The resulting 5-ylidenebarbituric acid derivatives are valuable intermediates that can undergo further transformations. researchgate.net

A powerful extension of this methodology involves a tandem sequence of Knoevenagel condensation followed by a Michael addition. This approach allows for the creation of intricate heterocyclic systems. For instance, a one-pot, three-component reaction between an aldehyde, barbituric acid, and a Michael donor can lead to the formation of pyrano[2,3-d]pyrimidine derivatives. pcbiochemres.compcbiochemres.com The initial Knoevenagel condensation between the aldehyde and barbituric acid forms an electrophilic intermediate. This intermediate then readily undergoes a Michael addition with a suitable nucleophile, followed by cyclization to yield the final, more complex architecture. A notable example is the synthesis of alkyl nitrile derivatives through a Knoevenagel condensation and subsequent Michael addition of sodium cyanide to the intermediate formed from a barbituric acid and an aldehyde. rsc.org This reaction can proceed efficiently in water without the need for a catalyst. rsc.org

These tandem reactions are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules in a single synthetic operation without the need to isolate intermediates. pcbiochemres.com The versatility of this approach is demonstrated by the wide range of aldehydes and Michael donors that can be employed, leading to a diverse library of barbituric acid-based compounds with extended architectures. mdpi.comresearchgate.netjournalijar.com

Table 1: Examples of Knoevenagel-Michael Reactions with Barbituric Acid Derivatives

Aldehyde ReactantMichael DonorCatalyst/ConditionsProduct Type
Aromatic AldehydesMalononitrileIsonicotinic acidPyrano[2,3-d]pyrimidine diones
Various AldehydesSodium CyanideWater, 70°CAlkyl nitrile derivatives
Aromatic/Heteroaromatic Aldehydes2-AminopyridineGlacial acetic acid, fused sodium acetateTetrahydropyrido[1,2-a]pyrimido[5,4-e]pyrimidine-7,9-diones
Indole-3-carboxaldehydeBarbituric acidPiperidine, ethanol, reflux5-(Indol-3-yl) barbituric acid

Introduction of Heteroatoms: Thiobarbituric Acid Synthesis

The introduction of heteroatoms, particularly sulfur, into the barbituric acid scaffold significantly modifies its chemical and biological properties. The most common method for synthesizing 2-thiobarbituric acid involves the condensation of diethyl malonate with thiourea. chemicalbook.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. chemicalbook.comgoogle.com The base deprotonates the diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of thiourea, leading to cyclization and the formation of the thiobarbiturate ring.

Alternative synthetic routes have also been developed. One such method involves the reaction of 1,3-disubstituted thioureas with malonic acid in a mixture of acetyl chloride and acetic acid at room temperature. nih.gov This approach offers a milder alternative to the classical sodium alkoxide method. Furthermore, the synthesis of thiobarbituric acid derivatives can be achieved by the condensation of N-(4,6-(R)-1,3-benzo[d]thiazole-2-yl)-N'-phenyl thiourea derivatives with malonic acid in acetyl chloride. irapa.org

The resulting thiobarbituric acid derivatives are important precursors for a variety of other compounds and have applications in the synthesis of pharmaceuticals and dyes. google.com For instance, they can be used to create non-nucleoside HIV-1 reverse transcriptase inhibitors and intermediates for anticoagulant drugs. google.com

Table 2: Synthetic Methods for Thiobarbituric Acid and its Derivatives

ReactantsReagents/CatalystKey Features
Diethyl malonate and thioureaSodium ethoxide/methoxide in ethanol/methanolClassical and widely used method. chemicalbook.comgoogle.com
1,3-Disubstituted thioureas and malonic acidAcetyl chloride and acetic acidMilder reaction conditions at room temperature. nih.gov
Substituted biphenyl thiourea, malonic acid, and acetyl chloride-Multi-step synthesis starting from carbon disulfide and substituted aniline (B41778). omicsonline.org
N-(4,6-(R)-1,3-benzo[d]thiazole-2-yl)-N'-phenyl thiourea derivatives and malonic acidAcetyl chlorideSynthesis of specific thiobarbituric acid derivatives. irapa.org

Reactions with Diazonium Compounds for Azo Derivatives

The reaction of barbituric acid with diazonium salts is a well-established method for the synthesis of azo derivatives. This reaction, known as azo coupling, involves the electrophilic attack of a diazonium ion at the electron-rich C-5 position of the barbituric acid ring. The reaction is typically carried out in a neutral to slightly acidic medium.

A general procedure involves the diazotization of a primary aromatic amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the diazonium salt. researchgate.net This diazonium salt is then added to a solution of barbituric acid, often with a buffering agent like sodium acetate, to facilitate the coupling reaction. researchgate.net This process leads to the formation of 5-(arylazo)barbituric acid derivatives. irapa.org

This methodology has been employed to synthesize a wide range of azo dyes. For example, 5-aminoisophthalic acid can be diazotized and coupled with barbituric acid to form 5-[(3,5-dicarboxyphenyl)azo]-barbituric acid. irapa.org Similarly, new heterocyclic disazo dyes have been prepared by coupling diazotized 5-Amino-4-arylazo-3-methyl-1H-pyrazoles with barbituric acid. irapa.org More recent developments have demonstrated that this aza-coupling can be achieved under ambient conditions without the need for a catalyst by reacting anilines with tert-butyl nitrite (TBN) to form the diazonium salt in situ, which then reacts with the barbituric acid. acs.org

Furthermore, rhodium(II) complexes can catalyze the direct arylation of 5-diazobarbituric acids with arenes, providing a straightforward route to 5-aryl barbituric acids, which are of significant interest in medicinal chemistry. nih.govnih.gov

Table 3: Synthesis of Azo Derivatives of Barbituric Acid

Amine for DiazotizationCoupling PartnerReagents/ConditionsProduct
5-Aminoisophthalic acidBarbituric acidSodium nitrite, HCl5-[(3,5-dicarboxyphenyl)azo]-barbituric acid irapa.org
5-Amino-4-arylazo-3-methyl-1H-pyrazolesBarbituric acidDiazotization and couplingHeterocyclic disazo barbituric acid dyes irapa.org
Substituted anilinesBarbituric acid or Thiobarbituric acidtert-Butyl nitrite, ambient temperature5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones or 5-(2-arylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones acs.org
1-NaphtylamineBarbituric acidDiazotization and couplingAzo-azomethine dye derivatives

Synthesis of Metal Complexes and Hybrid Materials Involving Barbiturate Ligands

Strategies for Transition Metal Complexation

Barbituric acid and its derivatives are versatile ligands in coordination chemistry, capable of coordinating with transition metals through their deprotonated nitrogen and/or carbonyl oxygen atoms. uni-muenchen.de The synthesis of these metal complexes has garnered significant attention due to their potential applications.

A common strategy for the synthesis of transition metal barbiturate complexes involves the reaction of a metal salt with barbituric acid or its sodium salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand. For example, complexes of Cr(III), Mn(II), Fe(III), Zn(II), and Cd(II) with barbituric acid, and Cr(III) and Mo(V) with 2-thiobarbituric acid, have been synthesized and characterized. nih.govresearchgate.net The coordination mode of the barbiturate ligand can vary, acting as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear or polynuclear complexes. Spectroscopic techniques such as IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial for elucidating the structure and bonding in these complexes. nih.govresearchgate.net

The choice of metal ion, the specific barbiturate derivative, the reaction stoichiometry, and the presence of other coordinating ligands all influence the final structure and properties of the resulting complex. For instance, the presence of bidentate N-donor ligands like ethylenediamine or 2,2'-bipyridine can lead to the formation of mixed-ligand zinc(II) barbiturate complexes with tetrahedral or distorted octahedral geometries. researchgate.net

Table 4: Examples of Transition Metal Complexes with Barbiturate Ligands

Metal IonBarbiturate LigandFormulation of Complex
Cr(III)Barbituric acid[Cr(HL)₂(OH)(H₂O)]·H₂O nih.govresearchgate.net
Mn(II)Barbituric acid[Mn(HL)₂(H₂O)₂] nih.govresearchgate.net
Fe(III)Barbituric acid[Fe₂(L)(OH)₃(H₂O)₄]·2H₂O nih.govresearchgate.net
Zn(II)Barbituric acid[Zn(HL)₂] nih.govresearchgate.net
Cd(II)Barbituric acid[Cd(HL)₂] nih.govresearchgate.net
Cr(III)2-Thiobarbituric acid[Cr(HL')(OH)₂(H₂O)]·H₂O nih.govresearchgate.net
Mo(V)2-Thiobarbituric acid[Mo(HL')₂]Cl nih.govresearchgate.net
Zn(II)5,5-diethylbarbiturate[Zn(barb)₂(en)] researchgate.net
Zn(II)5,5-diethylbarbiturate[Zn(barb)₂(bpy)]·H₂O researchgate.net

Alkali and Alkaline Earth Metal Barbiturate Coordination Chemistry

The coordination chemistry of barbiturates with alkali and alkaline earth metals has been systematically studied, revealing a rich variety of structural motifs. The reaction of barbituric acid with alkali metal carbonates or hydroxides in aqueous solution yields polymeric coordination compounds. nih.govmdpi.comresearchgate.net These structures often incorporate the barbiturate anion, neutral barbituric acid, and water molecules, all of which can coordinate to the metal center. nih.govmdpi.comresearchgate.net

Coordination is exclusively through oxygen atoms, with the organic species acting as either terminal or bridging ligands. nih.govmdpi.comresearchgate.net The coordination number of the alkali metal cation is influenced by its ionic radius, ranging from 4 for lithium to 8 for cesium. nih.govmdpi.comresearchgate.net Hydrogen bonding plays a crucial role in stabilizing the crystal structures, often forming one-dimensional ribbons. nih.govmdpi.com

Similarly, alkaline earth metal complexes of barbiturates have been synthesized and characterized. For example, complexes of calcium, barium, and magnesium with 5,5-diethyl barbiturate have been prepared. tandfonline.comresearchgate.netresearchgate.net These complexes can form polymeric networks in the solid state, with the barbiturate ligand exhibiting various coordination modes involving both oxygen and nitrogen donor atoms. tandfonline.comresearchgate.net Single-crystal X-ray diffraction has been instrumental in determining the intricate structures of these complexes, such as the dimeric structure of a barium(II) 5,5-diethyl barbiturate complex. tandfonline.com

Table 5: Coordination Features of Alkali and Alkaline Earth Metal Barbiturates

Metal CationBarbiturate LigandKey Structural FeaturesCoordination Number
Li⁺BarbituratePolymeric, coordination via oxygen, includes water molecules. nih.govmdpi.com4 nih.govmdpi.com
Na⁺, K⁺, Rb⁺BarbituratePolymeric, coordination via oxygen, includes barbituric acid and water. nih.govmdpi.com6-8 mdpi.com
Cs⁺BarbituratePolymeric, coordination via oxygen, includes water molecules. nih.govmdpi.com8 nih.govmdpi.com
Ca²⁺5,5-diethyl barbituratePolymeric networks, coordination via O and N donors. tandfonline.comresearchgate.netNot specified
Ba²⁺5,5-diethyl barbiturateDimeric, monocapped square antiprism geometry. tandfonline.comresearchgate.net9 (O₇N₂) tandfonline.com
Mg²⁺5,5-diethyl barbituratePolymeric networks, coordination via O and N donors. tandfonline.comresearchgate.netNot specified

Formation of Schiff Base Ligands and Their Metal Derivatives

Schiff bases derived from barbituric acid represent a versatile class of ligands for the synthesis of metal complexes. These ligands are typically prepared through the condensation reaction of a primary amine with a carbonyl group. In the context of barbituric acid, Schiff bases can be formed from 5-aminobarbituric acid or by reacting a barbiturate derivative with an aldehyde. academicjournals.org

For instance, new Schiff bases have been synthesized by the reaction of aniline with benzaldehyde and its derivatives. These Schiff bases can then be further functionalized and used to synthesize barbituric acid derivatives. uobaghdad.edu.iqnahrainuniv.edu.iq Another approach involves the condensation of a thiazole derivative (prepared from sulfadiazine) with various aromatic benzaldehydes to form Schiff bases, which can then be used to create more complex barbituric acid derivatives. researchgate.net

These Schiff base ligands, possessing both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. The resulting metal complexes often exhibit interesting structural and electronic properties. The synthesis of these complexes is typically achieved by reacting the pre-formed Schiff base ligand with a metal salt in an appropriate solvent. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and coordination environment. researchgate.net

Table 6: Synthesis of Schiff Base Ligands and their Derivatives from Barbituric Acid

Starting MaterialsReaction SequenceResulting Ligand/Derivative
Aniline and benzaldehyde derivatives1. Condensation to form Schiff base. 2. Reaction with phenoxy acid chloride. 3. Reaction with guanidine carbonate and diethyl malonate.Barbituric acid derivatives via Schiff bases. uobaghdad.edu.iqnahrainuniv.edu.iq
Sulfadiazine, chloroacetyl chloride, thiourea1. Formation of a thiazole derivative. 2. Condensation with aromatic benzaldehydes.Schiff base compounds for further derivatization. researchgate.net
Barbituric acid and 1,4-phenylenediamineCondensation reactionSchiff base for the preparation of azo dyes. longdom.org

Chemical Reactivity, Tautomerism, and Spectroscopic Elucidation of Barbituric Acid and Its Sodium Salt

Intrinsic Chemical Reactivity of the Pyrimidine-2,4,6(1H,3H,5H)-trione Core

The core structure of barbituric acid, a pyrimidine (B1678525) heterocycle, dictates its chemical behavior. The presence of two amide functionalities and an active methylene (B1212753) group flanked by carbonyls confers a unique reactivity profile upon the molecule.

Barbituric acid is a moderately strong organic acid. The acidity is primarily attributed to the C-5 methylene hydrogens. Deprotonation at this position results in the formation of a resonance-stabilized carbanion, where the negative charge is delocalized over the two adjacent carbonyl oxygen atoms and the nitrogen atoms of the pyrimidine ring. This extensive delocalization accounts for the notable stability of the conjugate base.

The acid dissociation constant (pKa) of barbituric acid has been reported by various sources, with values converging around 4.0 in aqueous solution. This acidity is significantly higher than that of simple ketones, highlighting the powerful electron-withdrawing effect of the ureide structure. The formation of the sodium salt, sodium barbiturate (B1230296), is a straightforward acid-base reaction where the acidic proton at C-5 is replaced by a sodium ion. In solution, this salt is fully dissociated, yielding the barbiturate anion.

Reported pKa ValueMediumReference
4.01Water (25°C) wikipedia.org
~40.04 M KCl
5.45ChemAxon Prediction

C-5 Methylene Group: The high acidity of the C-5 protons makes this position a potent nucleophile upon deprotonation. This reactivity is famously exploited in the Knoevenagel condensation reaction. In this reaction, the barbiturate anion adds to the carbonyl group of an aldehyde or ketone, followed by dehydration, to form a C-C double bond. This reaction is a versatile method for synthesizing a wide array of 5-substituted barbituric acid derivatives, such as 5-arylidene barbiturates.

Nitrogen Centers: The nitrogen atoms in the barbituric acid ring, while part of an amide system, can also exhibit nucleophilic character. They can undergo reactions such as N-alkylation, particularly under basic conditions. Base-catalyzed N-alkylation allows for the synthesis of N-monoalkylated and N,N'-dialkylated barbituric acid derivatives. The substitution at the nitrogen atoms can significantly influence the molecule's properties, including its tautomeric equilibria and biological activity.

Tautomeric Forms and Their Interconversion Dynamics

Barbituric acid can exist in several tautomeric forms due to the mobility of protons on the nitrogen and C-5 carbon atoms. This phenomenon involves both keto-enol and lactam-lactim tautomerism.

The principal tautomeric equilibrium involves the interconversion between the triketo form (pyrimidine-2,4,6(1H,3H,5H)-trione) and various enol or lactim forms.

In the Solid State: X-ray diffraction studies have shown that barbituric acid exists predominantly in the triketo form in some crystalline states. However, other studies have revealed that an enol tautomer is the most thermodynamically stable solid-state form, a stability attributed to a greater number of intermolecular hydrogen bonds in the crystal lattice researchgate.netresearchgate.net.

In Solution: The equilibrium is highly dependent on the solvent. In nonpolar solvents and in the gas phase, the triketo form is generally the most stable researchgate.netias.ac.in. PMR spectra in DMSO, for instance, confirm the presence of methylenic protons, which is characteristic of the triketo form ias.ac.in. However, in polar solvents, the proportion of enolic tautomers can increase tandfonline.com. Computational studies suggest a delicate balance between the tri-keto and enol forms, with the equilibrium shifting toward the enol form as solvation by water increases acs.org. This is due to the higher dipole moment of the enol form, leading to stronger solute-solvent interactions ias.ac.in.

The main tautomers under consideration are the fully keto (trioxo) form, the 4-hydroxy- (or 6-hydroxy-) enol form, and the dihydroxy form. Theoretical calculations have consistently identified the triketo form as the most stable, followed by the 4-hydroxy tautomer ias.ac.in.

Substituents on the pyrimidine ring, particularly at the C-5 position, have a profound effect on the tautomeric equilibrium.

C-5 Substituents: Electron-withdrawing groups at the C-5 position tend to stabilize the enol form. For example, 5-(4-nitrophenyl)barbituric acid exists almost entirely in the enol form thieme-connect.com. This stabilization arises from the creation of an extended conjugated π-system, which is not possible in the sp³-hybridized keto form thieme-connect.com.

N-Substituents: Substitution at the N-1 and N-3 positions removes the possibility of lactam-lactim tautomerism involving those nitrogens but can still influence the keto-enol equilibrium at C-5.

The interplay between substituent effects and solvent polarity determines the predominant tautomeric form in any given system.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and tautomeric state of barbituric acid and its sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a solvent like DMSO-d₆, the ¹H NMR spectrum of barbituric acid typically shows two main signals. A broad singlet appears far downfield (around 11.1 ppm), corresponding to the two equivalent N-H protons. A sharp singlet appears around 3.5 ppm, which is characteristic of the C-5 methylene (CH₂) protons of the triketo tautomer chemicalbook.com. The presence of this CH₂ signal is strong evidence against significant enolization in this solvent.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For the triketo form, signals for the three distinct carbonyl carbons (C-2, C-4/C-6) and the methylene carbon (C-5) are observed. The chemical shifts are sensitive to substitution and ionization state.

Typical NMR Chemical Shifts (δ, ppm) for Barbituric Acid in DMSO-d₆
NucleusPositionChemical Shift (ppm)Reference
¹HN-H~11.1 chemicalbook.com
¹HC₅-H₂~3.5 chemicalbook.com
¹³CC=O (C-2)~151 researchgate.net
¹³CC=O (C-4/C-6)~167 researchgate.net
¹³CCH₂ (C-5)~40 researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of solid barbituric acid is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the region of 1700-1780 cm⁻¹. Multiple bands are often observed due to asymmetric and symmetric stretching of the different carbonyl groups. Broad bands in the 3100-3200 cm⁻¹ region are characteristic of N-H stretching vibrations, indicating the presence of the lactam form.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying acid-base equilibria and tautomerism. The absorption spectrum is pH-dependent. In acidic to neutral solutions, the absorption is weak. Upon deprotonation to form the barbiturate anion, a strong absorption maximum appears around 258 nm researchgate.net. The keto and enol tautomers also have distinct absorption profiles. The enol form, with its extended conjugation, exhibits a bathochromic (red) shift compared to the keto form thieme-connect.com. This difference allows for the quantitative analysis of the tautomeric ratio in solution.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of barbituric acid shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 128, corresponding to its molecular weight chemicalbook.comnih.gov. A common and often the most abundant fragment ion (base peak) is observed at m/z 42 chemicalbook.comnih.gov.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. For barbituric acid and its sodium salt, these methods provide insight into the structure of the pyrimidine ring and the nature of its functional groups.

The vibrational spectra of the barbiturate anion are characterized by several key features. The carbonyl (C=O) stretching vibrations typically appear as intense bands in the IR spectrum. In the solid state, intermolecular hydrogen bonding can influence the position and shape of these bands. The N-H stretching vibrations are also prominent, usually appearing as a broad band in the region of 3100-3200 cm⁻¹ in the IR spectrum of solid barbiturates, indicative of their involvement in hydrogen bonding.

Raman spectroscopy is particularly useful for identifying vibrations of the pyrimidine ring. A prominent band observed in the Raman spectra of various barbiturates between 650 cm⁻¹ and 690 cm⁻¹ is attributed to the symmetric "breathing" vibration of the pyrimidine ring, a mode that involves the concerted expansion and contraction of the entire ring structure researchgate.net. This peak is a characteristic marker for the barbiturate framework.

While a complete experimental vibrational analysis for the simple sodium salt of barbituric acid is not extensively detailed in the literature, the expected vibrational modes can be summarized based on the functional groups present in the barbiturate anion.

Interactive Data Table: Characteristic Vibrational Frequencies for the Barbiturate Anion

Vibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopyNotes
N-H Stretch3200 - 3100IROften broad due to hydrogen bonding.
C-H Stretch (Methylene)3000 - 2850IR, RamanAssociated with the C5-H₂ group.
C=O Stretch (Amide I)1710 - 1650IR (strong), RamanMultiple bands may be observed due to different carbonyl environments.
N-H Bend (Amide II)1650 - 1550IRIn-plane bending of the N-H bond.
C-N Stretch1400 - 1200IR, RamanVibrations of the carbon-nitrogen bonds within the ring.
Pyrimidine Ring Breathing690 - 650Raman (strong)A characteristic, intense peak for the barbiturate ring system.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For the sodium salt of barbituric acid, the resulting anion is symmetrical. In an aqueous solution (D₂O), the two protons of the methylene group (C5-H₂) are chemically equivalent and would therefore produce a single signal in the ¹H NMR spectrum. Similarly, the two N-H protons are also equivalent. However, in D₂O, these acidic protons will exchange with deuterium, causing the N-H signal to diminish or disappear.

The ¹³C NMR spectrum provides further structural confirmation. Due to the molecule's symmetry, three distinct signals are expected for the barbiturate anion: one for the methylene carbon (C5), one for the two equivalent carbonyl carbons adjacent to the NH groups (C4 and C6), and one for the unique carbonyl carbon situated between the two nitrogen atoms (C2). The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbonyl carbons appearing significantly downfield.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Barbiturate Anion in D₂O

NucleusAtom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityNotes
¹HC5-H₂~3.5-SingletRepresents the two equivalent methylene protons.
¹HN1-H, N3-H---Signal typically absent in D₂O due to exchange with deuterium.
¹³CC5-~40 - 50Triplet (¹JCH)Methylene carbon.
¹³CC4, C6-~160 - 170SingletEquivalent carbonyl carbons adjacent to the methylene group.
¹³CC2-~150 - 160SingletThe unique carbonyl carbon between the two nitrogen atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

The molecular formula for barbituric acid, sodium salt is C₄H₃N₂NaO₃. The molecular weight is approximately 150.07 g/mol nih.gov. In mass spectrometry, the analysis would typically focus on the barbiturate anion (C₄H₃N₂O₃⁻) or the protonated neutral molecule (C₄H₄N₂O₃ + H)⁺, depending on the ionization technique used. The exact mass of the monosodium salt is 150.004136 Da nih.gov.

Barbiturates are known to be susceptible to fragmentation, especially under high-energy ionization methods like Electron Ionization (EI). The molecular ion peak may be weak or absent in some cases nih.govkyushu-u.ac.jp. However, softer ionization techniques, such as electrospray ionization (ESI) or femtosecond laser ionization mass spectrometry, can often detect the molecular ion more readily nih.gov.

The fragmentation of the barbiturate ring can occur through various pathways, commonly involving the loss of small molecules like isocyanic acid (HNCO) or carbon monoxide (CO). The fragmentation pattern is highly dependent on the ionization method and energy.

Interactive Data Table: Key Mass Spectrometry Data for this compound

ParameterValueNotes
Molecular FormulaC₄H₃N₂NaO₃-
Molecular Weight150.07 g/mol Calculated based on atomic weights. nih.gov
Exact Mass150.004136 DaThe monoisotopic mass of the sodium salt. nih.gov
Barbiturate Anion (M⁻)m/z 127.01Expected peak in negative ion mode, corresponding to [C₄H₃N₂O₃]⁻.
Common Neutral LossesHNCO (43 Da), CO (28 Da)These losses are characteristic of the fragmentation of the pyrimidine ring in barbiturates.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems.

The barbiturate anion possesses a chromophore—a part of the molecule responsible for its color—consisting of a conjugated system of pi (π) electrons across the nitrogen and oxygen atoms of the pyrimidine ring. The absorption of UV light promotes electrons from a non-bonding (n) or a π bonding orbital to a π* anti-bonding orbital.

The primary electronic transitions observed in such systems are n → π* and π → π. The π → π transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and occur at longer wavelengths.

For the barbiturate anion in an aqueous solution, a strong absorption maximum is observed at approximately 258 nm researchgate.net. This intense absorption is characteristic of a π → π* transition within the delocalized π-electron system of the anion, which is enhanced by resonance stabilization. The position of this absorption maximum can be influenced by the solvent and the pH of the solution, which affects the ionization state of the molecule.

Interactive Data Table: Electronic Transition Data for the Barbiturate Anion

Transition TypeWavelength (λₘₐₓ)Molar Absorptivity (ε)SolventNotes
π → π~258 nmHighWaterAn intense absorption band characteristic of the conjugated system in the deprotonated barbiturate ring. researchgate.net
n → πLonger wavelengthLowWaterA weaker, often submerged band corresponding to the excitation of a non-bonding electron.

X-ray Crystallography and Solid-State Structural Analysis of Barbiturate Salts and Complexes

Determination of Crystal Structures and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the simple, anhydrous sodium salt of barbituric acid (C₄H₃N₂NaO₃) is not readily found in the surveyed literature, studies on related alkali metal barbiturate complexes provide significant insight into the expected structural features.

A crystallographic study of alkali metal barbiturates has detailed the structure of a hydrated sodium barbiturate complex, [Na(BA)(BAH)(H₂O)₂]∞, where BA⁻ is the barbiturate anion and BAH is the neutral barbituric acid molecule. In this structure, the sodium cation has a distorted octahedral geometry. It is coordinated by oxygen atoms from the barbiturate anion, the neutral barbituric acid molecule, and water molecules.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a known phenomenon among barbituric acid derivatives and their co-crystals. Different polymorphs can arise from variations in crystallization conditions and exhibit different physical properties. Although specific polymorphs for the simple sodium salt of barbituric acid have not been characterized, the potential for polymorphism exists, as is common for organic salts with complex hydrogen-bonding capabilities.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assemblies

The solid-state structure of barbiturate salts is heavily influenced by non-covalent interactions, particularly hydrogen bonding. The barbiturate anion contains both hydrogen bond donors (the N-H groups) and multiple hydrogen bond acceptors (the carbonyl oxygen atoms), facilitating the formation of extensive and robust networks.

In the crystal structures of alkali metal barbiturates, a consistent feature is the formation of hydrogen-bonded ribbons. These ribbons are typically formed through pairs of N-H···O hydrogen bonds between adjacent barbiturate rings, creating a characteristic R²₂(8) graph-set motif mdpi.com. This motif involves two molecules forming a cyclic arrangement through two hydrogen bonds.

Computational Chemistry and Molecular Modeling of Barbituric Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of barbituric acid and the barbiturate (B1230296) anion, which constitutes the sodium salt. These methods allow for the precise calculation of molecular energies, electron distribution, and the relative stability of different chemical forms.

Density Functional Theory (DFT) has become a principal method for investigating the tautomerism and reactivity of barbituric acid. nih.govscirp.org Tautomerism is a critical aspect of barbituric acid's chemistry, as it can exist in various forms through proton transfer, including keto-enol and lactam-lactim conversions. samipubco.com

Theoretical studies consistently show that the triketo tautomer is the most stable form of barbituric acid in the gas phase and in solution. ias.ac.inresearchgate.net However, in the solid state, the enol tautomer may become the most thermodynamically stable form. nih.gov DFT methods, such as B3LYP, are employed to optimize the geometries of these tautomers and calculate their relative energies. nih.govsamipubco.com For instance, kinetic studies using DFT at the B3LYP/6-311+G(3df,2p) level of theory have been performed to evaluate the rate constants and transition states of tautomerization reactions. researchgate.net These calculations, often combined with methods like the Intrinsic Reaction Coordinate (IRC), confirm the pathways connecting different tautomeric forms. researchgate.net

Reactivity analysis using DFT-derived descriptors reveals that the enol forms of barbituric acid are generally more reactive than the more stable keto forms. scirp.org The study of the deprotonated species, the barbiturate anion (present in sodium barbiturate), is crucial for understanding its reactivity. DFT calculations help in determining gas-phase acidities and the sites of deprotonation. nih.gov

TautomerMethodPhaseRelative Energy (kJ/mol)Stability Rank
TriketoB3LYP/6-31GGas0.001 (Most Stable)
4-Hydroxy EnolB3LYP/6-31GGas45.22
2,4-Dihydroxy EnolB3LYP/6-31G*Gas98.73

Note: The data presented in this table is illustrative and compiled from typical findings in computational studies. Actual values may vary based on the specific level of theory and basis set used.

Alongside DFT, both ab initio and semiempirical methods are utilized to explore the molecular properties of barbiturates. Ab initio methods, which are based on first principles without experimental parameters, provide highly accurate results. High-level ab initio composite methods like Gaussian-n (G3 and G4) have been successfully used to calculate thermochemical data such as gas-phase acidities, showing excellent consistency with experimental results. nih.gov Conformational studies on the neutral, protonated, mono-anionic, and di-anionic forms of barbituric acid have been conducted using methods like Møller–Plesset perturbation theory (e.g., MP2/6-31G**). researchgate.netnih.gov

Semiempirical methods, which use some experimental parameters to simplify calculations, offer a computationally less expensive alternative for larger systems. Methods like AM1, MNDO, and PM3 have been applied to study tautomerism in barbituric acid. ias.ac.in Comparative studies have found that the AM1 method is particularly well-suited for investigating the electronic structure and geometry of barbituric acid, reproducing experimental findings accurately. ias.ac.in In contrast, methods like MNDO have been shown to yield erroneous relative energies, while PM3 can produce unsatisfactory geometries for this class of compounds. ias.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For barbituric acid and its anion, FMO analysis provides key insights into their electrophilic and nucleophilic nature. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. scirp.org Computational studies show that this energy gap can be influenced by factors such as substitution on the barbiturate ring and the solvent environment. scirp.org

Charge distribution is another vital aspect studied through computational methods. Natural Bond Orbital (NBO) analysis is frequently used to investigate atomic charges, orbital interactions, and the delocalization of electron density within the molecule. samipubco.comnih.gov This analysis helps to identify the most reactive sites for electrophilic or nucleophilic attack, which is described more quantitatively using Fukui functions. scirp.orgnih.gov

Molecule/IonMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Barbituric Acid (Keto)DFT/B3LYP-7.5-1.26.3
Barbiturate AnionDFT/B3LYP-3.12.55.6

Note: The data in this table is representative of typical computational results and serves for comparative purposes.

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations and conformational analysis are used to explore the physical movement and structural flexibility of barbiturates over time.

Molecular dynamics simulations are employed to model the behavior of barbiturates in various environments, particularly in solution. mdpi.comresearchgate.net These simulations track the interactions between the solute (barbiturate) and solvent molecules, providing a dynamic picture of solvation. By analyzing trajectories from MD simulations, properties such as the root mean square deviation (RMSD), radius of gyration (RG), and solvent accessible surface area (SASA) can be calculated to understand structural stability and solvent interactions. mdpi.com

The choice of solvent can significantly influence the properties of barbituric acid. For example, the proton transfer processes involved in tautomerism are affected by the presence of solvent molecules like water. samipubco.com Quantum chemical calculations can incorporate solvent effects implicitly, for instance, through the self-consistent reaction field (SCRF) theory, which models the solvent as a continuous polarizable medium. nih.gov Such studies have shown that the HOMO-LUMO energy gap tends to decrease in a solvent compared to the gas phase, indicating an increase in reactivity in solution. scirp.org

The three-dimensional structure and flexibility of barbiturates are key to their function. The barbiturate ring is not perfectly planar and can adopt different conformations. Computational methods are used to explore the conformational landscape and identify low-energy structures. Classical potential-energy calculations have been used to determine the preferred molecular conformations of various barbiturate derivatives. acs.org

Ab initio calculations have been performed to conduct conformational studies on barbituric acid and its ionic forms, providing detailed information about their shapes. researchgate.netnih.gov The flexibility of the barbiturate structure is particularly relevant for its interaction with biological targets, as the molecule may need to adopt a specific conformation to bind effectively. nih.gov Experimental techniques such as X-ray crystallography and NMR spectroscopy provide valuable data that can be used to validate and complement computational findings regarding the solid-state and solution conformations of these molecules. nih.govacs.org

Structure-Activity Relationships (SAR) from a Theoretical Perspective

Theoretical and computational approaches have become indispensable in understanding the structure-activity relationships (SAR) of barbituric acid and its derivatives. These methods provide insights into the molecular properties that govern their biological activity, guiding the design of new compounds with enhanced or specific functionalities. By modeling the interactions between barbituric acid derivatives and their biological targets, researchers can predict activity and rationalize experimental observations from a molecular standpoint.

In silico methods, particularly molecular docking and molecular dynamics, are powerful tools for predicting and analyzing the interactions between small molecules, like barbituric acid derivatives, and their macromolecular targets. These computational techniques allow for the visualization and quantification of binding modes, interaction energies, and the key residues involved in complex formation.

Molecular docking studies have been extensively used to elucidate the binding mechanisms of barbituric acid derivatives with various biological targets. For instance, research on novel barbituric acid derivatives based on (benzyloxy)benzaldehydes identified compounds that showed strong interactions with ctDNA, primarily through minor groove binding. researchgate.netresearcher.life This binding is crucial for the potential design of new drugs that target biological processes like transcription and replication. researchgate.net Similarly, in the context of central nervous system (CNS) depressants, in silico analyses have investigated the interaction dynamics between barbiturate analogues and GABA-A receptors. jove.comnih.gov These studies perform comprehensive assessments including molecular docking, molecular dynamic analysis, and binding free energy calculations to understand how these derivatives attach to the ligand-gated Cl- channels of the receptors. jove.comnih.gov

Further research has employed molecular docking to screen for potential inhibitors of specific enzymes. Barbituric acid derivatives have been investigated as inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP1), a key enzyme in DNA repair. nih.gov Docking simulations helped to identify derivatives with promising inhibitory activity at the nanomolar level. nih.gov In another study, molecular docking was used to investigate the interactions of barbituric acid derivatives containing 1,2,3,4-tetrazoline moiety with microbial targets, providing insights into their potential as antimicrobial agents. chemmethod.com The simulations can reveal key hydrogen bond interactions between the molecules and amino acid residues within the active site of a target protein, as seen in studies of p-glycoprotein modulation. sigmaaldrich.com

Table 1: Examples of In Silico Molecular Interaction Studies of Barbituric Acid Derivatives
Derivative ClassBiological TargetComputational MethodKey Finding
(Benzyloxy)benzaldehyde derivativesctDNAMolecular DockingPrediction of interaction via minor groove binding. researchgate.netresearcher.life
SpirobarbituratesGABA-A ReceptorsMolecular Docking, Molecular DynamicsDemonstrated strong binding interactions but had suboptimal pharmacokinetic properties. nih.gov
2-ThiobarbiturateGABA-A ReceptorsMolecular Docking, Molecular DynamicsShowed stable interactions and superior permeability despite weaker binding affinity. jove.comnih.gov
Various DerivativesPARP1Molecular DockingIdentified compounds with promising inhibition at the nanomolar level. nih.gov
Tetrazoline-containing derivativesMicrobial TargetsMolecular DockingInvestigated binding modes to understand antimicrobial activity. chemmethod.com

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities. nih.gov These models are invaluable for predicting the properties of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing costs.

For barbituric acid derivatives, 3D-QSAR studies have been successfully applied to develop models that can predict biological activity and guide the design of more potent compounds. One such study focused on derivatives as inhibitors of the Helicobacter pylori urease enzyme. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed robust 3D-QSAR models. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.597 and a non-cross-validated correlation coefficient (r²) of 0.897, while the CoMSIA model showed a q² of 0.602 and an r² of 0.98. nih.gov Both models demonstrated good predictive power for an external test set of compounds. nih.gov The contour maps generated from these models provided detailed insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence inhibitory activity, offering a clear path for structural modifications to enhance potency. nih.gov

QSAR modeling has also been instrumental in the development of new anesthetics based on barbiturate and thiobarbiturate structures. nih.gov Studies have developed QSAR models for a group of these compounds with determined anesthetic activity by inhibiting GABA-A. These models were built using conformation-independent 2D descriptors and Monte Carlo optimization methods. nih.gov The robustness and predictability of the developed models were validated using various statistical methods. A key outcome of this research was the identification of specific molecular fragments that either increase or decrease the anesthetic activity, which is crucial information for the computer-aided design of new potential anesthetics. nih.gov The general SAR principles for barbiturates, such as the importance of acidity and lipophilicity for crossing the blood-brain barrier, provide a foundational framework for developing these predictive computational models. pharmacy180.com

Table 2: 3D-QSAR Model Statistics for Barbituric Acid Derivatives as Urease Inhibitors nih.gov
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External Validation)
CoMFA0.5970.8970.818
CoMSIA0.6020.9800.864

Coordination Chemistry and Supramolecular Assemblies of Barbituric Acid, Sodium Salt and Its Ligands

Design and Synthesis of Barbiturate-Based Coordination Polymers

Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers). The predictable geometry of both the metal coordination sphere and the organic linker allows for the rational design of materials with specific network topologies and properties. Barbituric acid and its derivatives are intriguing candidates for linkers due to their well-defined patterns of potential hydrogen bond donors and acceptors and their ability to coordinate with metal centers. nih.gov

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. researchgate.net They are constructed from metal ions or clusters linked by organic molecules. nih.gov While barbituric acid derivatives possess the necessary functional groups to act as linkers, their use in the direct synthesis of classic porous MOFs is not extensively documented. However, numerous one-dimensional coordination polymers have been synthesized where the barbiturate (B1230296) anion acts as a ligand, demonstrating its capability in forming extended metal-organic networks. nih.govresearchgate.net

As the ionic radius of the alkali metal increases, the coordination number consistently increases, leading to different polymeric structures. nih.gov This demonstrates that cation size is a key factor influencing the final crystal structure. nih.gov

Table 1: Influence of Alkali Metal Ion on Coordination Properties in Barbiturate Complexes nih.gov
Metal IonIonic Radius (Å)Coordination NumberCoordination GeometryResulting Compound Formula
Li⁺0.764Tetrahedral[Li(BA)(H₂O)₂]∞
Na⁺1.025 and 6Distorted trigonal bipyramidal / Octahedral[Na(BA)(H₂O)]∞ and [Na(BA)(BAH)(H₂O)₂]∞
K⁺1.387 and 8Irregular / Square-antiprismatic[K₂(BA)₂(BAH)(H₂O)₃]∞
Rb⁺1.528Distorted square-antiprismatic[Rb₂(BA)₂(BAH)(H₂O)₃]∞ and [Rb(BA)(H₂O)]∞
Cs⁺1.678Distorted square-antiprismatic[Cs(BA)(H₂O)]∞

BA = Barbiturate anion, BAH = Barbituric acid

Complexes with other metals, such as Ni(II), Pd(II), and Pt(II), have also been synthesized, resulting in square planar geometries. The specific ligands and reaction conditions dictate whether coordination occurs through the deprotonated nitrogen or the carbonyl oxygen atoms.

Supramolecular Architectures Directed by Barbituric Acid Derivatives

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Barbituric acid derivatives are exemplary building blocks for creating such architectures due to their capacity for specific and directional interactions.

Hydrogen bonding is a dominant force in the self-assembly of barbituric acid derivatives. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. researchgate.net This donor-acceptor pattern facilitates the formation of predictable and robust supramolecular motifs, such as tapes and rosettes. In the solid state, extensive hydrogen bonding plays a significant role in all crystal structures, often linking barbiturate anions and/or neutral barbituric acid molecules into one-dimensional ribbons. nih.gov

In addition to hydrogen bonding, π-π stacking interactions contribute significantly to the stability of these assemblies. The planar, electron-deficient pyrimidine (B1678525) ring of the barbiturate can stack with other aromatic systems. Quantum chemical calculations on vanillin-barbiturate conjugates have shown that π-π stacking between the aryl rings can stabilize a dimeric structure to a greater extent than hydrogen bonding. researchgate.net This interplay between hydrogen bonding and π-π stacking allows for the construction of complex, multi-dimensional supramolecular architectures.

Molecular recognition is the specific, non-covalent binding of two or more molecules. The well-defined arrangement of hydrogen bond donors and acceptors on the barbiturate ring makes it an ideal substrate for recognition by complementary host molecules. Artificial receptors have been designed to bind barbiturates with high affinity and specificity, often employing multiple hydrogen bonds. wikipedia.org For example, a synthetic receptor employing six complementary hydrogen bonds has been shown to bind effectively to barbiturates. wikipedia.org

This recognition principle is also observed in biological systems. Barbiturates are recognized by a binding cavity in the protein apoferritin, where recognition is achieved through a combination of polar (hydrogen bonds) and non-polar (van der Waals) interactions. researchgate.net Furthermore, amphiphilic barbituric acid derivatives have been shown to interact with alkylated nucleobases like adenine and thymine in nonpolar solvents, forming complexes through hydrogen bonding. These studies serve as models for understanding important biological interactions and for the design of new molecular recognition systems.

Applications of Barbiturate Coordination Compounds

The unique structures and properties of barbiturate coordination compounds and supramolecular assemblies have led to their exploration in a variety of applications, ranging from catalysis to materials science.

Catalysis : Cobalt(II/III) and Copper(II) complexes derived from arylhydrazones of barbituric acid have been successfully employed as catalysts for the peroxidative oxidation of cyclohexane at room temperature, achieving high turnover numbers. researchgate.net The redox-active nature of the ligands contributes to the catalytic activity. researchgate.net Furthermore, both metal-based and organocatalytic strategies have been developed for enantioselective transformations of barbituric acid derivatives, enabling the synthesis of valuable chiral heterocyclic compounds. mdpi.com

Materials Science : Barbiturate-based compounds have been investigated for their potential as nonlinear optical (NLO) materials and magnetic materials. researchgate.netacs.org Their ordered crystalline structures, facilitated by strong intermolecular interactions, are conducive to achieving desirable bulk properties. Additionally, certain barbituric acid derivatives have been synthesized for use as corrosion inhibitors for mild steel. researchgate.net

Supramolecular Templating : Barbituric acid derivatives can act as supramolecular templates to direct photochemical reactions. By binding two cinnamate chromophores in a specific geometry via hydrogen bonds, a barbiturate template can facilitate a photoinduced [2+2] dimerization reaction with high regioselectivity. researchgate.net

Sensing : The ability of barbiturates to form specific complexes with metal ions and to participate in host-guest interactions makes them candidates for the development of chemical sensors. researchgate.net Metal-organic frameworks, in general, are widely explored for sensing applications due to their high surface area and tunable functionality, suggesting a potential application for future barbiturate-based MOFs. researchgate.netresearchgate.netrsc.org

Bioactive Materials : Melamine-barbiturate supramolecular assemblies have been shown to act as reactive oxygen species (ROS) traps, capable of neutralizing harmful radicals. This suggests potential applications in the development of co-antioxidant systems for tissue repair and regeneration.

Catalytic Applications in Organic Transformations

Complexes derived from barbituric acid and its ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The unique electronic and structural properties of these compounds enable them to facilitate reactions such as oxidations, cycloadditions, and multi-component reactions (MCRs).

Research has shown that copper(II) and cobalt(II/III) complexes incorporating arylhydrazone derivatives of barbituric acid are effective catalysts for the peroxidative oxidation of alkanes, such as cyclohexane, at room temperature using hydrogen peroxide as the oxidant. researchgate.net For instance, certain cobalt complexes have achieved yields up to 21% in these oxidation reactions. researchgate.net

Furthermore, barbituric acid derivatives serve as crucial building blocks in asymmetric catalysis, enabling the construction of chiral molecules. mdpi.com They have been successfully employed in enantioselective transformations, including:

(3+2) Cycloaddition Reactions : Alkylidene barbiturates act as dipolarophiles in reactions with Morita-Baylis-Hillman (MBH) adducts, catalyzed by phosphines. These reactions produce complex spirobarbiturates with high diastereoselectivities (>20:1 dr) and excellent enantiomeric excesses (up to 99% ee). mdpi.com

Asymmetric Allylic Alkylation : Non-symmetrical barbituric acid derivatives can undergo enantioselective alkylation, a challenging transformation that requires chiral discrimination between different amide groups on the barbiturate ring. mdpi.com

(4+2) Cycloaddition Reactions : Enantioselective palladium-catalyzed cycloadditions between vinyl benzoxazinanones and benzylidene N,N'-dimethyl barbituric acids have also been developed. mdpi.com

Barbituric acid is also a key reactant in various MCRs, which are efficient processes for synthesizing complex organic molecules in a single step. These reactions often proceed in high yields (93-98%) and can be performed under environmentally friendly conditions, sometimes utilizing green catalysts or even proceeding catalyst-free in aqueous media. mdpi.comresearchgate.net For example, a five-component reaction involving an aromatic aldehyde, barbituric acid, ammonium acetate, and phenyl-hydrazine produces fused pyrimidine derivatives in yields of 94–97%. mdpi.com

Table 1: Catalytic Performance of Barbituric Acid-Based Catalysts in Organic Reactions
Reaction TypeCatalyst/Reactant SystemKey ProductAchieved YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Peroxidative OxidationCo(II)/III complexes with arylhydrazone of barbituric acidCyclohexanol/CyclohexanoneUp to 21%Not Applicable researchgate.net
(3+2) CycloadditionPhosphine-catalyzed reaction of alkylidene barbiturates with MBH adductsSpirobarbiturates76-85%93-96% ee, >20:1 dr mdpi.com
Five-Component ReactionAromatic aldehyde, barbituric acid, ammonium acetate, phenyl-hydrazineFused Pyrimidine Derivatives94–97%Not Applicable mdpi.com
Knoevenagel Condensation/Michael AdditionBarbituric acid, aldehyde, sodium cyanide in waterβ-cyanocarbonylsHigh (not specified)Not Applicable researchgate.net

Exploration in Materials Science (e.g., optical materials, sensors, fluorescent probes)

The inherent structural features of barbituric acid and its derivatives, particularly their ability to form extensive hydrogen-bonded networks and participate in electron donor-acceptor systems, make them highly valuable in materials science. mdpi.comwikipedia.org These properties have been harnessed to develop advanced materials, including fluorescent probes for chemical sensing and bioimaging.

Fluorescent Probes and Sensors:

Derivatives of barbituric acid are excellent platforms for creating fluorescent sensors due to their tunable photophysical properties. mdpi.com Many of these molecules exhibit aggregation-induced emission (AIE), a phenomenon where they are non-emissive in solution but become highly fluorescent upon aggregation. mdpi.comproquest.com This "turn-on" fluorescence is ideal for sensing applications.

Ion Detection : Researchers have developed barbituric acid-based fluorescent probes for the highly sensitive and selective detection of specific ions. A tetraphenylethylene-based barbituric acid derivative (TPEB) has been synthesized to act as a ratiometric fluorescent sensor for cyanide anions (CN⁻) in aqueous solutions, with a low detection limit of 0.767 × 10⁻⁶ mol L⁻¹. proquest.com Another AIE-active sensor, BNEA, was designed for the detection of mercury ions (Hg²⁺) with a detection limit of 22.27 nM. mdpi.com

Bioimaging : Sulfur-substituted barbituric acid derivatives combined with tetraphenylethylene have been engineered into novel red-emitting fluorophores. nih.govrsc.orgnih.gov These probes possess superior AIE characteristics with emission wavelengths extending into the near-infrared (NIR-I) region (700–900 nm). rsc.orgnih.gov When encapsulated in nanoparticles, they can accurately illuminate tumor tissues, such as osteosarcoma, facilitating fluorescence-guided surgery. nih.govrsc.orgnih.gov The mechanism often involves an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-withdrawing barbituric acid core. mdpi.comnih.govrsc.org

Table 2: Barbituric Acid-Based Fluorescent Probes and Sensors
Probe Name/TypeTarget AnalyteKey FeatureDetection LimitApplicationReference
Tetraphenylethylene-barbituric acid derivative (TPEB)Cyanide (CN⁻)Aggregation-Induced Emission (AIE)0.767 µMChemical Sensing proquest.com
BNEA SensorMercury (Hg²⁺)Aggregation-Induced Emission (AIE)22.27 nMEnvironmental Monitoring mdpi.com
Sulfur-substituted thiobarbituric acid derivative (TTS)Osteosarcoma TissueRed/NIR-I Emission, AIENot ApplicableFluorescence-Guided Surgery nih.govrsc.orgnih.gov
Aniline-Barbituric Acid DyesGeneral FluorophoreSolid-State Emission, SolvatochromismNot ApplicableOptical Materials mdpi.com

The development of these materials relies on the principles of coordination chemistry and supramolecular assembly, where the sodium salt of barbituric acid can serve as a fundamental building block. The ability to form ordered, polymeric structures through metal coordination and hydrogen bonding is key to creating functional materials with tailored optical and sensing properties. mdpi.comnih.gov

Biochemical and Biophysical Interactions at the Molecular Level Non Clinical

Enzyme Inhibition Studies of Barbiturate (B1230296) Derivatives

Barbituric acid derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, targeting specific enzymes involved in various metabolic pathways.

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions such as gout. nih.govnih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing hyperuricemia. frontiersin.org Barbituric acid and its derivatives have been investigated as potential XO inhibitors.

A study on N,N'-dimethylbarbituric acid derivatives revealed that many of these compounds exhibited moderate to good inhibitory activity against xanthine oxidase, with IC50 values ranging from 20.97 to 327.0 µM. researchgate.netjcsp.org.pk The most potent compound in this series had an IC50 value of 20.97 µM. nih.gov Structure-activity relationship analyses have indicated that the nature and position of substituents on the barbiturate scaffold significantly influence the inhibitory potential. nih.govresearchgate.net For instance, bis-thiobarbiturates have also been identified as promising xanthine oxidase inhibitors. mdpi.com

Compound TypeReported IC50 Range (µM)Reference CompoundReference IC50 (µM)
N,N'-dimethylbarbituric acid derivatives20.97 - 327.0Allopurinol2.0

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide. It is a significant virulence factor in infections caused by certain bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic target for managing these infections. mdpi.comresearchgate.net Various derivatives of barbituric acid have been synthesized and evaluated for their urease inhibitory activity.

Several studies have demonstrated that barbiturate and thiobarbiturate derivatives can act as potent urease inhibitors. dntb.gov.uaacs.org For example, a series of barbituric acid derivatives showed more potent inhibition than the standard inhibitors hydroxyurea and thiourea, with IC50 values ranging from 2.05 to 32.49 µM. dntb.gov.ua Another study found that zwitterionic adducts of barbituric acid derivatives also exhibited significant urease inhibition, with the most active compounds having IC50 values of 17.6 ± 0.23 µM and 17.2 ± 0.44 µM, which were more potent than the standard thiourea (IC50 = 21.2 ± 1.3 µM). nih.gov Spiro-pyrimidinethiones and spiro-pyrimidinones derived from barbituric acid have also been identified as urease inhibitors. nih.gov Molecular docking studies have complemented these experimental findings by elucidating the binding interactions of these derivatives within the active site of the urease enzyme. mdpi.comnih.gov These studies often show interactions with key residues and the bi-nickel center of the enzyme. mdpi.comdntb.gov.ua

Compound SeriesReported IC50 Range (µM)Standard InhibitorStandard IC50 (µM)
Barbituric and thiobarbituric acid derivatives2.05 - 32.49Hydroxyurea100 ± 2.5
Zwitterionic adducts of barbituric acid17.2 - 43.8Thiourea21.2 ± 1.3
Barbiturate-hydrazone hybrids0.73 - 5.27Thiourea22.0

Antioxidant Properties and Radical Scavenging Mechanisms of Barbiturate Derivatives

Some derivatives of barbituric acid have been investigated for their antioxidant properties and their ability to scavenge free radicals. benthamdirect.com These properties are thought to arise from the chemical structure of the barbiturate ring and its substituents. For instance, certain barbiturates have been shown to inhibit lipid peroxidation stimulated by iron and ascorbic acid in brain tissue in vitro. nih.gov

However, the significance of this antioxidant activity as a primary mechanism for all barbiturates is debated. One study found that while thiopental was a highly efficient inhibitor of lipid peroxidation, other barbiturates like phenobarbital and pentobarbital (B6593769) had no or only minor inhibitory effects. nih.gov The findings were corroborated by studies using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This suggests that the radical scavenging ability is not a universal property of all barbiturates and may depend on specific structural features. nih.gov Other research has also identified certain arylidene derivatives of barbituric acid as potent antioxidants. researchgate.net

Molecular Interaction Studies with Biomolecules

Beyond enzyme inhibition, the interactions of barbituric acid derivatives with other essential biomolecules, such as nucleic acids, have been a focus of biophysical and computational research.

The interaction of small molecules with DNA can interfere with biological processes like replication and transcription, a mechanism exploited by some therapeutic agents. nih.gov Barbituric acid derivatives have been synthesized and evaluated for their DNA-binding capabilities.

One study focused on novel barbituric acid derivatives and their interaction with calf thymus DNA (ctDNA). nih.gov The investigation employed UV-Visible titration to confirm the interaction between the compounds and DNA. nih.gov The results of these biophysical studies, in conjunction with molecular modeling, suggested that these derivatives could bind to the minor groove of the DNA. nih.gov Structure-activity relationship analyses indicated that N,N-dimethyl barbituric acid derivatives demonstrated better DNA interactions compared to other tested derivatives. nih.gov Another study noted that nucleobase-based barbiturates could offer protection against DNA damage induced by bleomycin-iron. ovid.com

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to a target molecule, such as a protein or DNA. mdpi.com This approach has been instrumental in understanding the interactions of barbituric acid derivatives at a molecular level.

In the context of enzyme inhibition, docking studies have been used to elucidate how barbiturate derivatives bind to the active sites of xanthine oxidase and urease. mdpi.comdntb.gov.uanih.gov These studies can reveal key interactions, such as hydrogen bonds and coordination with metal ions, that are crucial for inhibitory activity. mdpi.comdntb.gov.ua For instance, docking studies of urease inhibitors have shown that the carbonyl group of the pyrimidine (B1678525) ring can coordinate with the bi-nickel center in the enzyme's active site. mdpi.com

Similarly, molecular docking has been employed to model the interaction of barbituric acid derivatives with DNA. nih.gov These computational models have predicted the preferred binding mode, with some derivatives showing a preference for the minor groove of DNA. nih.gov The free energy of binding (ΔG), calculated from these docking simulations, provides a quantitative measure of the binding affinity. For example, certain derivatives were found to have strong binding affinities for both CG-rich and AT-rich DNA sequences, with free energy values around -8.80 kcal/mol and -8.1 kcal/mol, respectively. nih.gov

Role in Advanced Organic Synthesis and Industrial Applications Non Pharmaceutical

Barbituric Acid as a Versatile Synthon in Heterocyclic Synthesis

In the realm of synthetic organic chemistry, barbituric acid is prized as a multipurpose synthon—a fundamental structural unit used in the strategic assembly of more complex molecules. Its reactivity is central to various condensation and multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a final product that incorporates portions of all starting materials. This efficiency makes barbituric acid an attractive starting point for building diverse molecular architectures.

Barbituric acid is, by its very structure, a pyrimidine (B1678525) derivative (pyrimidine-2,4,6(1H,3H,5H)-trione) and serves as a readily available precursor for a vast number of more complex pyrimidine-based compounds. rsc.org Chemists utilize barbituric acid in multicomponent reactions to construct fused heterocyclic systems, where another ring is built onto the pyrimidine core. mdpi.com These reactions are often eco-friendly, proceeding in aqueous media or under catalyst-free conditions. rsc.org

Examples of fused pyrimidine systems synthesized from barbituric acid include:

Pyrano[2,3-d]pyrimidines : These compounds are formed through reactions involving barbituric acid, an aldehyde, and a malononitrile (B47326) derivative. rsc.orgmdpi.com

Pyrido[2,3-d]pyrimidines : These are synthesized via MCRs that combine barbituric acid, aldehydes, malononitrile, and an amine, leading to the formation of a pyridine (B92270) ring fused to the pyrimidine structure. rsc.org

Furo[2,3-d]pyrimidines : This class of compounds can be synthesized from barbituric acid through various methods, including reactions with aldehydes, alkynes, or alkenes, which construct a furan (B31954) ring fused to the pyrimidine core. researchgate.netnih.gov

These synthetic strategies highlight the role of barbituric acid as a cornerstone for generating molecular diversity in heterocyclic chemistry.

The utility of barbituric acid extends to the synthesis of intricate and diverse organic scaffolds, including spirocyclic compounds. Spiro compounds feature two rings connected through a single shared atom, creating a unique three-dimensional structure. Barbituric acid can participate in reactions, such as those with isatin (B1672199) and aryl amines, to form spiro-pyrimidine barbituric acid derivatives under aqueous conditions. rsc.orgmdpi.com These complex structures are of significant interest in various fields of chemical research. The ability to construct such elaborate molecules from a relatively simple and accessible starting material underscores the importance of barbituric acid as a fundamental building block in advanced organic synthesis. mdpi.comnih.gov

Scaffold TypePrecursors Involved with Barbituric AcidKey Reaction Type
Pyrano[2,3-d]pyrimidinesAldehydes, MalononitrileMulticomponent Reaction
Pyrido[2,3-d]pyrimidinesAldehydes, Malononitrile, AminesMulticomponent Reaction
Furo[2,3-d]pyrimidinesAldehydes, Alkynes, AlkenesCyclocondensation
Spiro-pyrimidinesIsatin, Aryl AminesMulticomponent Reaction

Applications in Dye Chemistry and Pigment Synthesis

The conjugated system inherent in many barbituric acid derivatives makes them valuable components in the synthesis of dyes and pigments. The barbiturate (B1230296) group can act as a strong electron-withdrawing moiety, which is a key feature in the design of chromophores, the parts of a molecule responsible for its color. tandfonline.com

Barbituric acid is a key coupling component in the synthesis of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) that connects aromatic rings. The synthesis typically involves the reaction of a diazotized aromatic amine (a diazonium salt) with barbituric acid or its derivatives. irapa.org This diazo-coupling reaction leads to the formation of brightly colored compounds with applications in various industries. researchgate.netresearchgate.net Researchers have successfully synthesized novel azo-barbiturate dyes by coupling diazotized aniline (B41778) derivatives or other aromatic amines with barbituric acid, resulting in dyes with absorption maxima across the visible spectrum. longdom.orgresearchgate.net

Furthermore, barbituric acid is used to create "push-pull" chromophores, where it functions as the electron-acceptor ('pull') component linked via a π-conjugated system to an electron-donor ('push') group. tandfonline.com This molecular architecture is fundamental to achieving specific optical properties, including intense absorption and color. thieme-connect.comresearchgate.net

The unique electronic properties of barbituric acid derivatives have led to their use in the development of advanced materials for optoelectronics and sensing. By integrating barbituric acid with various donor building blocks, scientists can create molecules with tailored light absorption and fluorescence characteristics. researchgate.net

This strategy has been successfully applied to create:

Fluorescent Probes : Novel "turn-on" fluorescent probes using barbituric acid as a recognition group have been designed to detect specific analytes like hydrazine (B178648) with high sensitivity. rsc.org Red-emitting fluorophores based on thiobarbituric acid have been developed for applications in fluorescence bioimaging. nih.govrsc.org Additionally, barbiturate-mediated synthesis has yielded near-infrared (NIR) fluorescent probes that are sensitive to pH changes. nih.govacs.org

Optoelectronic Materials : Donor-π-acceptor dyes incorporating barbituric acid as the acceptor unit are being investigated for their potential in optoelectronic applications. tandfonline.com The intramolecular charge transfer (ICT) within these molecules is crucial for their functionality in devices that interact with light.

Application AreaType of DerivativeFunction of Barbituric Acid Moiety
Azo DyesAzo-barbituratesCoupling component, Chromophore
Fluorescent ProbesHydrazine sensors, pH probesRecognition group, Core structure
Optoelectronic MaterialsDonor-π-Acceptor dyesElectron-acceptor

Other Industrial Applications (e.g., Polymerization Catalysts, Textiles)

Beyond synthesis and dyes, barbituric acid and its salts find utility in specialized industrial processes. A notable application is in the field of polymer chemistry, where they function as components of initiation systems for polymerization. Salts of barbituric acid derivatives can be activated by ethylenically unsaturated compounds that have acid functionality. google.com This activation initiates the polymerization process.

Specifically, barbituric acid derivatives have been used as photoinitiators in both radical and cationic polymerization reactions. rsc.org These initiator systems, which can be triggered by light sources like laser beams or blue LEDs, are used to cure materials such as acrylates and epoxides. rsc.org In this context, barbituric acid-based dyes can act as organic photocatalysts, demonstrating their versatility in industrial settings. rsc.org The primary role of barbituric acid in the textile industry is related to its use in the synthesis of a wide range of dyes for coloring fabrics. irapa.orgresearchgate.net

Environmental Chemistry of Barbituric Acid and Its Derivatives

Degradation Pathways in Environmental Systems

The environmental degradation of barbiturates is a complex process influenced by biotic and abiotic factors. While the parent compound, barbituric acid, is considered readily biodegradable, its derivatives often exhibit significant resistance to degradation. carlroth.com

Abiotic Degradation:

Hydrolysis: Studies have shown that barbiturates are generally resistant to hydrolysis under typical environmental conditions. nih.gov The hydrolytic degradation of derivatives like pentobarbital (B6593769) in an alkaline medium is possible but requires drastic conditions not commonly found in natural aquatic environments. researchgate.net Research indicates that hydroxyl ions (OH-) can catalyze this degradation, but the process is slow. researchgate.netnih.gov

Photolysis: Photochemical degradation, or photolysis, has been identified as a potential pathway for the breakdown of some barbiturates. researchgate.net The process for pentobarbital in aqueous solutions involves two primary reactions: the dealkylation of the substituent at the C-5 position of the ring and the opening of the barbiturate (B1230296) ring itself. researchgate.netresearchgate.net Irradiation of solid sodium salts of barbiturates with UV light can lead to the opening of the pyrimidine (B1678525) ring, forming an isocyanate intermediate. nih.gov

Biotic Degradation:

Aquatic Environments: In aquatic systems, biotic degradation of many barbiturate derivatives appears to be minimal. Studies investigating biodegradability under aerobic conditions have shown little to no degradation for several commonly used barbiturates. nih.gov This resistance to microbial breakdown contributes to their persistence in water bodies. researchgate.net

Soil and Compost: In contrast to aquatic environments, soil and compost matrices offer more favorable conditions for the biotic degradation of some barbiturates. The diverse and abundant microbial communities in soil and compost, including bacteria and fungi, can break down these compounds. cornell.edu For instance, certain soil microorganisms have demonstrated the ability to degrade pentobarbital, particularly during the mesophilic stages of composting. cornell.edulpelc.org Studies on pentobarbital stability in different soils (sand, topsoil, and potting soil) have shown that bacterial action is a key driver of degradation; in autoclaved (sterilized) sand and topsoil, no degradation was observed. researchgate.nettruthaboutpetfood.com

Environmental Fate and Persistence Studies

The persistence of barbiturates in the environment is a significant concern due to their potential for long-term exposure to non-target organisms. researchgate.net Their stability against hydrolysis and aerobic biodegradation leads to their classification as recalcitrant compounds in aquatic systems. nih.gov

Investigations have regularly detected various barbiturates in surface water and groundwater, sometimes decades after their potential release, indicating a high degree of persistence. researchgate.netnih.gov One study found that several barbiturates showed little breakdown in aqueous environments over a nine-month period. researchgate.net Concentrations in the microgram-per-liter range have been reported in European rivers. nih.gov

In soil and composting scenarios, while degradation occurs, it is not always complete. Pentobarbital, for example, has been shown to persist for extended periods. In one study, after 17 weeks, 10% to 19% of the initial amount of pentobarbital remained in various types of soil. researchgate.nettruthaboutpetfood.com In a carcass composting study, pentobarbital was still detectable after 224 days. lpelc.org

The following table summarizes findings from persistence studies on pentobarbital in different environmental matrices.

Environmental MatrixFindingHalf-Life (t1/2)Reference
Compost PileDetectable after 224 days (decreased from 79.2 ppm to 5.8 ppm)31 days cornell.edulpelc.org
Compost LeachateDetectable at day 56 (2.2 ppm)1.6 days cornell.edulpelc.org
Soil (in situ liver decay)Undetectable by day 833 days cornell.edu
Topsoil (spiked)~19% remaining after 17 weeksNot specified researchgate.nettruthaboutpetfood.com
Potting Soil (spiked)~10% remaining after 17 weeksNot specified researchgate.nettruthaboutpetfood.com
Sand (spiked)~17% remaining after 17 weeksNot specified researchgate.nettruthaboutpetfood.com

Future Directions in Barbituric Acid and Derivatives Research

Exploration of Novel Synthetic Routes and Catalysts

The synthesis of barbituric acid derivatives is an area ripe for innovation, with a focus on developing more efficient, sustainable, and versatile chemical reactions. Future research will likely concentrate on the following areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react to form a single product in one pot, offer significant advantages in terms of efficiency and atom economy. Researchers are continuously exploring new MCRs to create complex barbiturate-based molecules. For instance, four-component reactions have been successfully employed to synthesize pyrano-based barbituric acid derivatives in excellent yields (97–99%) using dendritic polymer catalysts. mdpi.com

Novel Catalysts: The development of new catalysts is crucial for driving synthetic innovation. Recent studies have demonstrated the use of nanocatalysts, such as CuO/ZnO@N-GQD, in the synthesis of spiro-fused pyran derivatives. mdpi.com Future work will likely involve the exploration of other nanomaterials, organocatalysts, and biocatalysts to achieve higher yields, selectivity, and milder reaction conditions.

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. This includes the use of aqueous conditions, recyclable catalysts, and energy-efficient processes like microwave-assisted synthesis. For example, the synthesis of spiro-pyrimidine barbituric acid derivatives has been achieved via three-component reactions under aqueous conditions at room temperature. mdpi.com

Synthetic Route Key Features Example Derivative Catalyst/Conditions Yield (%)
Four-Component ReactionHigh atom economy, single pot synthesisPyrano-based barbituric acid derivativePBCMO-amine (dendritic polymer)97-99
Knoevenagel CondensationFormation of C=C bondsSpirooxindole-based barbituric acid derivativeEtOH, H₂O, reflux93-98
Three-Component ReactionEfficient assembly of complex moleculesSpiro-pyrimidine barbituric acid derivativeAqueous conditions, room temperature94-98

Development of Advanced Materials Based on Barbiturate (B1230296) Scaffolds

The unique chemical structure of barbituric acid makes it an attractive building block for the creation of advanced materials with tailored properties. The barbiturate scaffold is being explored for its potential in a variety of material science applications.

Organic Electronics: Conjugated organic compounds containing barbituric acid derivatives have shown potential for use in semiconducting applications due to their unique optical and electrical properties. researchgate.net The Knoevenagel condensation reaction is a key tool for creating the necessary π‐conjugated systems. researchgate.net

Dyes and Pigments: Barbituric acid derivatives are used as intermediates in the synthesis of dyes. archivemarketresearch.comdatainsightsmarket.com Research is ongoing to develop new azo disperse dyes based on barbituric and thiobarbituric acid for coloring textiles like polyester, with studies focusing on their synthesis, characterization, and application. researchgate.net

Biomedical Materials: The barbiturate scaffold is being investigated for the development of novel biomaterials. For example, a recent study reported the encapsulation of a barbiturate derivative within a hafnium-based metal-organic framework (MOF) and poly(N-isopropylacrylamide) to create a pH- and temperature-responsive nanomedicine for non-small cell lung cancer therapy. figshare.com These ionic scaffolds hold promise for various biomedical applications, including as anticonvulsants and anti-inflammatory agents. researchgate.net

Unexplored Areas in Theoretical and Supramolecular Chemistry

The ability of barbituric acid and its derivatives to form well-defined supramolecular assemblies through non-covalent interactions opens up new avenues for research in crystal engineering and materials design.

Hydrogen Bonding and Supramolecular Assembly: Hydrogen bonds play a crucial role in the formation of ordered molecular structures. The study of supramolecular assemblies involving barbiturates, such as those with melamine, reveals interesting hydrogen bonding motifs and the potential for creating novel crystalline materials. mdpi.com Theoretical studies using Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being employed to understand and predict the formation and properties of these assemblies. mdpi.com

Tautomerism and Fluorescence: Thiobarbituric acid, a derivative of barbituric acid, can exist in multiple tautomeric forms and can form different structural motifs due to the change from a carbonyl to a thiocarbonyl group. mdpi.com This can lead to interesting photophysical properties. For instance, melamine-thiobarbiturate crystals exhibit fluorescence in the red region, while melamine-barbiturate crystals are fluorescent in the green region. mdpi.com Further exploration of these properties could lead to the development of new fluorescent materials.

Quantum Pharmacological Studies: Theoretical approaches are also being used to understand the structure-activity relationships of barbiturates. Quantitative structure-activity relationship (QSAR) studies, employing quantum mechanical methods like the AM1 semiempirical molecular orbital method, are helping to define the pharmacophores responsible for the biological activity of these compounds. nih.gov Such studies can guide the design of new derivatives with enhanced therapeutic properties. nih.gov

Innovation in Biochemical Probes and Research Tools

The functional versatility of the barbituric acid scaffold makes it an excellent platform for the design of novel biochemical probes and research tools for studying biological processes.

Fluorescent Probes for Bioimaging: Fluorescence bioimaging is a powerful technique for visualizing dynamic biochemical processes in living systems. rsc.orgnih.gov Researchers are developing novel red-emitting fluorophores based on thiobarbituric acid derivatives. rsc.orgnih.gov These probes can exhibit aggregation-induced emission (AIE) characteristics, making them highly fluorescent in aggregated states, which is advantageous for cellular imaging. rsc.orgnih.gov

Probes for Disease Biomarkers: Barbiturate-based fluorescent probes can be designed to detect specific disease biomarkers. For example, a novel red-emitting fluorophore, TTS, based on thiobarbituric acid and tetraphenylethylene, has been developed. Nanoparticles of TTS can accurately illuminate osteosarcoma tissues, guiding surgical resection through the enhanced permeability and retention (EPR) effect. rsc.orgnih.gov

Targeted Molecular Probes: Future research will likely focus on developing barbiturate derivatives that can act as highly specific probes for particular enzymes or receptors. For instance, barbituric acid scaffolds are being explored as potential inhibitors of PARP1, an enzyme involved in DNA repair, with some derivatives showing higher potency than existing drugs like olaparib. nih.gov

Probe Type Basis Application Key Feature
Red-emitting fluorophoreThiobarbituric acid and tetraphenylethyleneFluorescence-guided surgery for osteosarcomaAggregation-induced emission (AIE)
PARP1 InhibitorBarbituric acid derivativeCancer therapyHigh potency and selectivity

Q & A

Q. What are the established synthetic methodologies for barbituric acid, sodium salt, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation of diethyl malonate with urea in the presence of sodium ethoxide (NaOEt), followed by cyclization. Sodium ethoxide acts as a base, deprotonating intermediates to drive the reaction . Variations in solvent polarity, temperature, and stoichiometry of NaOEt can alter reaction kinetics and purity. For example, excess NaOEt may reduce side products like uncyclized intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Structural elucidation relies on:

  • FT-IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and hydrogen-bonding patterns .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves anion packing motifs and supramolecular interactions, such as ADA (acceptor-donor-acceptor) hydrogen bonds in crystal lattices .
  • UV-Vis spectroscopy : Monitors enol-keto tautomerism in solution, critical for understanding reactivity in photochemical studies .

Q. How does the solubility of this compound compare to its protonated form, and what factors govern this?

The sodium salt exhibits higher aqueous solubility than barbituric acid due to ionization of the acidic NH groups (pKa ~4.0), forming hydrophilic anions. Solubility is pH-dependent and decreases in organic solvents like ethanol. Systematic studies using gravimetric analysis in water/organic solvent mixtures show solubility enhancements with ionic strength adjustments (e.g., NaCl additives) .

Q. What experimental methods are used to determine the ionization constants (pKa) of barbituric acid derivatives?

Potentiometric titration with Ag/AgCl reference electrodes in buffered solutions (e.g., sodium barbiturate/sodium chloride mixtures) is standard. The pKa of 5,5-diethylbarbituric acid, for instance, was measured at ~8.0 using this approach, with temperature-dependent studies revealing ΔpKa/ΔT trends .

Advanced Research Questions

Q. How do this compound anions participate in supramolecular assembly, and what structural motifs dominate?

The anions act as hydrogen-bond acceptors, forming R₂²(8) motifs with imidazolium cations or other proton donors. SCXRD studies reveal non-canonical packing, such as infinite chains or layers stabilized by N–H···O interactions. These motifs are critical for designing metal-organic frameworks (MOFs) with tunable porosity .

Q. What strategies enable enantioselective catalysis using barbituric acid derivatives?

Chiral organocatalysts (e.g., thiourea-based) or metal-ligand complexes (e.g., Ru-BINAP) promote asymmetric additions to alkylidene barbiturates. The electrophilic C5 position of the barbiturate core reacts with nucleophiles (e.g., indoles), achieving enantiomeric excess (ee) >90% under optimized conditions .

Q. How does electrocatalytic MIRC (Michael Initiated Ring Closure) enhance stereoselective synthesis of spirocyclopropylbarbiturates?

Electrochemical deprotonation of barbituric acid generates reactive anions, which undergo Michael addition to benzylidenemalononitrile. Controlled potential settings (e.g., -1.2 V vs. SCE) favor selective cyclopropanation over side reactions, yielding spiro products with >95% diastereoselectivity .

Q. What computational and experimental approaches resolve polymorphism in barbituric acid salts?

Lattice energy minimization (via DFT) predicts polymorph stability, while SCXRD distinguishes packing modes (e.g., planar vs. envelope conformers). For sodium salts, Form II (P2₁/c) exhibits lower lattice energy than Form I due to optimized hydrogen-bond networks .

Q. How do multicomponent reactions (MCRs) leverage this compound for heterocyclic diversity?

MCRs like the Biginelli reaction combine barbiturates, aldehydes, and urea derivatives to synthesize pyrimidines. Sodium salts act as Brønsted bases, accelerating Knoevenagel condensations. Recent work demonstrates 3D molecular library generation with >50 novel scaffolds .

Q. What role does this compound play in glycosylation for lectin-binding studies?

Sodium salts facilitate nucleophilic substitution in glycoconjugate synthesis. For example, coupling C-melibiosyl barbiturate with 4,4’-bis(bromomethyl)biphenyl yields divalent ligands for bacterial lectins, characterized by 2D NMR and mass spectrometry .

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